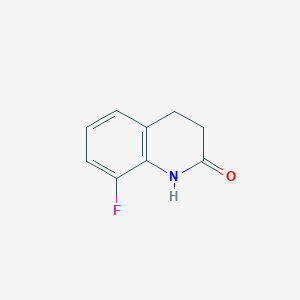

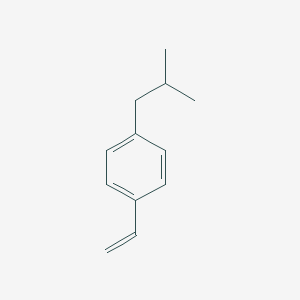

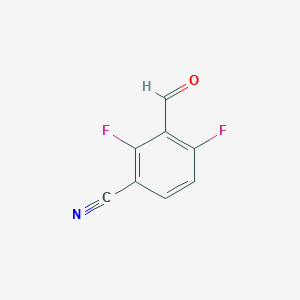

2,4-Difluoro-3-formylbenzonitrile

Descripción general

Descripción

2,4-Difluoro-3-formylbenzonitrile (DFBN) is an organic compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. This compound has been studied for its ability to act as a catalyst for various reactions, as well as for its potential use as a drug and a building block for drug synthesis. DFBN is an important intermediate in the synthesis of many pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

Environmental Degradation

The study by Liu and Avendaño (2013) provides insights into the microbial degradation of polyfluoroalkyl chemicals, a category to which 2,4-Difluoro-3-formylbenzonitrile can be related due to its fluorinated structure. This research is crucial for understanding how these chemicals break down in the environment, leading to the formation of perfluoroalkyl carboxylic acids and sulfonic acids, compounds known for their persistence and toxic profiles (Liu & Avendaño, 2013).

Chemical Sensing

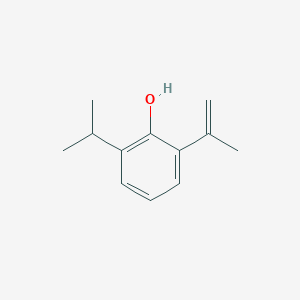

Roy (2021) discusses the application of 4-Methyl-2,6-diformylphenol, a compound structurally related to this compound, as a platform for developing chemosensors. These sensors are capable of detecting a variety of analytes with high selectivity and sensitivity, showcasing the potential for this compound derivatives in chemical sensing technologies (Roy, 2021).

Synthesis and Material Science

Shen et al. (2015) review recent advances in C-F bond activation of aliphatic fluorides, including compounds similar to this compound. This research is vital for the development of new fluorinated building blocks, showcasing the compound's role in the synthesis of new materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Shen et al., 2015).

Environmental Science

The work by Du et al. (2014) on the adsorption behavior and mechanism of perfluorinated compounds provides a foundation for understanding how compounds like this compound interact with adsorbents, which is essential for the development of technologies aimed at removing these compounds from water and wastewater (Du et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2,4-difluoro-3-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONFDGCKTXJMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.